molecular formula C28H28FN5O2 B2520034 N-[1-(4-Fluorophenyl)ethyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide CAS No. 1794742-19-0

N-[1-(4-Fluorophenyl)ethyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide

Cat. No. B2520034
CAS RN: 1794742-19-0
M. Wt: 485.563
InChI Key: MAPFWUPZWBAVSV-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorophenyl)ethyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C28H28FN5O2 and its molecular weight is 485.563. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Applications

Compounds with structural elements similar to N-[1-(4-Fluorophenyl)ethyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide have been synthesized and evaluated for their biological activities. For instance, thiazole-aminopiperidine hybrids have shown promising activity against Mycobacterium tuberculosis, indicating potential as antimicrobial agents (V. U. Jeankumar et al., 2013). Moreover, derivatives containing oxadiazole and piperidine motifs have been synthesized and shown to possess moderate to significant antimicrobial and anthelmintic activity, suggesting their applicability in treating infectious diseases (C. Sanjeevarayappa et al., 2015).

Enzyme Inhibition and Receptor Interaction

Certain derivatives have been explored for their enzyme inhibitory properties and receptor interactions, offering insights into their potential therapeutic applications. For example, compounds structurally related to the query chemical have been developed as glycine transporter 1 inhibitors, showing promising pharmacokinetic profiles and activity in preclinical models (Shuji Yamamoto et al., 2016). Similarly, novel oxadiazole derivatives have been evaluated for their anticancer activity, indicating the potential utility of such compounds in oncology research (A. Rehman et al., 2018).

Molecular Imaging and Neuroscience

In neuroscience, fluorinated derivatives of similar compounds have been utilized as PET radiotracers for imaging CB1 cannabinoid receptors, demonstrating the potential of such chemicals in molecular imaging and the study of neurological disorders (†. R. Katoch-Rouse et al., 2003). Additionally, compounds with 5-HT1A receptor antagonistic properties have been synthesized and investigated, highlighting their relevance in studying serotonin receptors and their roles in various psychiatric and neurological conditions (L. Lang et al., 1999).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with . Without specific information, it’s hard to provide a detailed mechanism of action.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity . Without specific information, it’s hard to provide detailed safety and hazard information.

properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-1-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN5O2/c1-18-5-3-6-22(17-18)25-32-28(36-33-25)24-7-4-14-30-26(24)34-15-12-21(13-16-34)27(35)31-19(2)20-8-10-23(29)11-9-20/h3-11,14,17,19,21H,12-13,15-16H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPFWUPZWBAVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NC(C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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